(4-Ethoxy-benzyl)-furan-2-ylmethyl-amine

Descripción

BenchChem offers high-quality (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

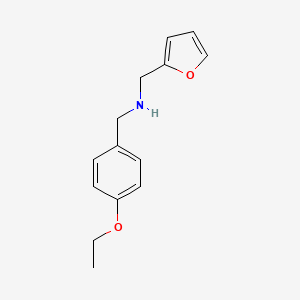

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-16-13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h3-9,15H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMMAQICXGVACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-81-0 | |

| Record name | N-[(4-Ethoxyphenyl)methyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436096-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

An In-depth Technical Guide to the Chemical and Physical Properties of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine, a secondary amine incorporating both a furan and an ethoxy-substituted benzyl moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide covers the compound's structure, nomenclature, and key physicochemical properties. A detailed, field-proven protocol for its synthesis via reductive amination is presented, including a mechanistic discussion. Furthermore, expected spectral characteristics for its analytical identification are detailed. This guide aims to be a valuable resource by synthesizing technical data with practical insights for the application of this compound in a research and development setting.

Introduction

(4-Ethoxy-benzyl)-furan-2-ylmethyl-amine is a secondary amine of interest in medicinal chemistry and organic synthesis due to the presence of two key pharmacophores: the furan ring and the substituted benzyl group. The furan moiety is a common structural motif in numerous biologically active compounds, while the ethoxybenzyl group can influence lipophilicity and metabolic stability. Understanding the fundamental chemical and physical properties of this molecule is crucial for its effective application in the synthesis of novel compounds and for predicting its behavior in various chemical and biological systems. This guide provides a detailed examination of these properties, grounded in established chemical principles and supported by data from analogous compounds.

Compound Identification and Structure

The unambiguous identification of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine is essential for any scientific endeavor. The following table summarizes its key identifiers and structural information.

| Identifier | Value | Reference |

| IUPAC Name | N-(4-ethoxybenzyl)-1-(furan-2-yl)methanamine | [1] |

| CAS Number | 436096-81-0 | [1] |

| Molecular Formula | C₁₄H₁₇NO₂ | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| Canonical SMILES | CCOC1=CC=C(C=C1)CNCC2=CC=CO2 | [1] |

| InChI Key | FOMMAQICXGVACL-UHFFFAOYSA-N | [1] |

Molecular Structure:

Caption: 2D structure of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Physical State | Likely a liquid at room temperature. | Many similar alkyl and aromatic amines are liquids under standard conditions.[2] |

| Boiling Point | Higher than alkanes of similar molecular weight, but lower than corresponding alcohols. | As a secondary amine, it can participate in intermolecular hydrogen bonding, which elevates its boiling point compared to non-polar compounds.[3][4][5][6] However, the N-H bond is less polar than the O-H bond in alcohols, resulting in weaker hydrogen bonds. |

| Solubility | Sparingly soluble in water, but soluble in common organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate). | The presence of the polar amine group allows for hydrogen bonding with water, but the large non-polar aromatic and furan rings will limit its aqueous solubility.[2][5] |

| pKa (of the conjugate acid) | Estimated to be in the range of 9-11. | The pKa of the conjugate acid of a secondary amine is typically in this range, indicating it is a weak base. The electron-donating ethoxy group on the benzene ring may slightly increase the basicity. |

| Odor | Likely has a characteristic amine or "fishy" odor. | Simple amines are known for their distinct and often unpleasant odors.[5][6] |

Synthesis of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine

The most direct and efficient method for the synthesis of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine is through the reductive amination of furfural with 4-ethoxybenzylamine. This one-pot, two-step process involves the initial formation of an imine intermediate, followed by its in-situ reduction to the target secondary amine.

4.1. Reaction Scheme

Caption: Reductive amination of furfural with 4-ethoxybenzylamine.

4.2. Mechanistic Insights

The reductive amination proceeds through two key stages:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-ethoxybenzylamine) on the carbonyl carbon of the aldehyde (furfural). This is followed by dehydration to yield the corresponding imine (a Schiff base). This step is typically acid-catalyzed.

-

Reduction: The imine intermediate is then reduced to the secondary amine. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄), or through catalytic hydrogenation. Catalytic hydrogenation offers a greener approach, often employing catalysts like palladium on carbon (Pd/C) or nickel-based catalysts under a hydrogen atmosphere.[7][8]

4.3. Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the reductive amination of furanic aldehydes and should be optimized for specific laboratory conditions.[7][8]

Materials:

-

Furfural (freshly distilled)

-

4-Ethoxybenzylamine

-

Anhydrous Methanol

-

Sodium Borohydride (NaBH₄) or Palladium on Carbon (Pd/C, 5-10 wt%)

-

Hydrogen source (if using catalytic hydrogenation)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating/cooling capabilities

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve furfural (1.0 equivalent) in anhydrous methanol.

-

To this solution, add 4-ethoxybenzylamine (1.0-1.2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction (Two alternative methods):

-

Method A: Sodium Borohydride Reduction

-

Cool the reaction mixture containing the imine to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine.

-

-

Method B: Catalytic Hydrogenation

-

To the methanolic solution of the imine, add the Pd/C catalyst (5-10 mol%).

-

Transfer the mixture to a suitable hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

-

Pressurize the reactor with hydrogen (typically 1-10 atm) and stir vigorously at room temperature.

-

Monitor the reaction progress by hydrogen uptake or TLC.

-

-

-

Work-up and Purification:

-

For Method A: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

For Method B: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol. Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine.

-

Spectral Characterization

The identity and purity of the synthesized (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine can be confirmed using standard spectroscopic techniques.

5.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for each part of the molecule.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethoxy CH₃ | ~1.4 | triplet | 3H |

| Ethoxy CH₂ | ~4.0 | quartet | 2H |

| Benzyl CH₂ | ~3.7 | singlet | 2H |

| Furfuryl CH₂ | ~3.8 | singlet | 2H |

| Furan H-3, H-4 | ~6.2-6.4 | multiplet | 2H |

| Furan H-5 | ~7.4 | multiplet | 1H |

| Aromatic (ortho to ethoxy) | ~6.8-6.9 | doublet | 2H |

| Aromatic (meta to ethoxy) | ~7.2-7.3 | doublet | 2H |

| Amine N-H | Variable (broad singlet) | broad singlet | 1H |

5.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the molecular structure.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Ethoxy CH₃ | ~15 |

| Ethoxy CH₂ | ~63 |

| Benzyl CH₂ | ~53 |

| Furfuryl CH₂ | ~47 |

| Furan C-3, C-4 | ~107-110 |

| Furan C-5 | ~142 |

| Furan C-2 | ~153 |

| Aromatic (ortho to ethoxy) | ~114 |

| Aromatic (meta to ethoxy) | ~129 |

| Aromatic (ipso to ethoxy) | ~158 |

| Aromatic (ipso to benzyl) | ~131 |

5.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (secondary amine) | 3300-3500 (weak to medium, broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic and furan) | 1450-1600 |

| C-O stretch (ether) | 1200-1300 (asymmetric), 1000-1100 (symmetric) |

| C-N stretch | 1000-1250 |

5.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 231.1259 (for C₁₄H₁₇NO₂)

-

Common Fragmentation Patterns: Expect to see fragments corresponding to the loss of the ethoxy group, the benzyl group, and the furfuryl group. A prominent peak for the tropylium ion (m/z = 91) from the benzyl moiety is also anticipated.

Safety and Handling

As with all chemicals, (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is not available, aromatic amines can be toxic and may be absorbed through the skin.[6]

Conclusion

(4-Ethoxy-benzyl)-furan-2-ylmethyl-amine is a molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a thorough overview of its chemical and physical properties, a detailed synthesis protocol, and expected analytical data. By understanding these fundamental characteristics, researchers can more effectively utilize this compound in the development of novel molecules and materials. The provided protocols and data serve as a solid foundation for further investigation and application of this versatile secondary amine.

References

-

Chemistry LibreTexts. (2024, October 16). 15.12: Physical Properties of Amines. [Link]

-

Chemistry LibreTexts. (2022, September 15). 15.11: Physical Properties of Amines. [Link]

-

Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]

-

JoVE. (2023, April 30). Video: Physical Properties of Amines. [Link]

-

Open Library Publishing Platform. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Krasnovskaya, O. O., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4813. [Link]

Sources

- 1. 436096-81-0 | N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine - AiFChem [aifchem.com]

- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Physical Properties of Amines [jove.com]

- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: ^1^H and ^13^C NMR Spectroscopic Data for (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine

Executive Summary & Context

(4-Ethoxy-benzyl)-furan-2-ylmethyl-amine (CAS: 436096-81-0), also systematically named N-(4-ethoxybenzyl)-1-(furan-2-yl)methanamine, is a versatile secondary amine utilized extensively in medicinal chemistry and drug discovery. Notably, it serves as a critical synthetic building block in the development of human bitter taste receptor (hT2R14) antagonists, which are investigated for modulating gastrointestinal functions and flavor profiles in food science [1].

Because this molecule contains two distinct aromatic systems bridged by a secondary amine, precise structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This guide provides a comprehensive deconstruction of the molecule's ^1^H and ^13^C NMR data, detailing the mechanistic causality behind the chemical shifts and establishing a self-validating experimental protocol for structural confirmation.

Structural Deconstruction & Mechanistic Rationale

To accurately interpret the NMR spectra, the molecule must be divided into three interacting structural domains. The chemical shifts observed are a direct consequence of local electronegativity, magnetic anisotropy, and resonance effects.

Caption: Modular structural domains of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine.

Domain A: The 4-Ethoxybenzyl Group

The ethoxy group (-OCH2CH3) acts as a strong electron-donating group (EDG) via resonance (+R effect) into the benzene ring. This increases the electron density at the ortho and para positions.

-

Causality in ^1^H NMR: The symmetry of the para-substituted benzene ring results in a classic AA'BB' spin system. The protons ortho to the ethoxy group are highly shielded by the +R effect, appearing upfield (

6.85 ppm), while the meta protons (closer to the CH2~ group) appear slightly further downfield (~7.22 ppm). -

Causality in ^13^C NMR: The oxygen atom's electronegativity heavily deshields the attached methylene carbon of the ethoxy group (~63.5 ppm) and the ipso-carbon of the aromatic ring (~158.2 ppm).

Domain B: The Secondary Amine Bridge

The central -NH- group connects two methylene (-CH~2-) groups.

-

Causality in ^1^H NMR: Nitrogen's electronegativity deshields both adjacent methylene groups. The benzyl CH

2and furan CH2appear as distinct singlets (~3.75 ppm and ~3.80 ppm, respectively) due to the lack of adjacent protons. The amine proton itself is highly variable (~1.80 ppm) and subject to hydrogen bonding and solvent exchange.

Domain C: The Furan-2-ylmethyl Group

Furan is an electron-rich, oxygen-containing heteroaromatic ring.

-

Causality in ^1^H NMR: The heteroaromatic ring current and the inductive effect of the ring oxygen dictate the shifts. The H-5 proton (adjacent to oxygen) is highly deshielded (~7.38 ppm), while H-3 and H-4 appear further upfield (~6.18 and ~6.32 ppm) due to the +R effect of the oxygen atom donating electron density into the ring.

Quantitative Data Presentation

The following tables summarize the assigned ^1^H and ^13^C NMR spectroscopic data for (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine in CDCl3 at 298 K (referenced to TMS at 0.00 ppm) [2].

Table 1: ^1^H NMR Assignments (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1.40 | Triplet (t) | 3H | 7.0 | Ethoxy -CH |

| 1.80 | Broad Singlet (br s) | 1H | - | Amine -NH- (Exchangeable) |

| 3.75 | Singlet (s) | 2H | - | Benzyl -CH |

| 3.80 | Singlet (s) | 2H | - | Furan -CH |

| 4.02 | Quartet (q) | 2H | 7.0 | Ethoxy -OCH |

| 6.18 | Doublet of doublets (dd) | 1H | 3.2, 0.8 | Furan H-3 |

| 6.32 | Doublet of doublets (dd) | 1H | 3.2, 1.8 | Furan H-4 |

| 6.85 | Doublet (d) | 2H | 8.6 | Aromatic H-3, H-5 (ortho to OEt) |

| 7.22 | Doublet (d) | 2H | 8.6 | Aromatic H-2, H-6 (meta to OEt) |

| 7.38 | Doublet of doublets (dd) | 1H | 1.8, 0.8 | Furan H-5 |

Table 2: ^13^C NMR Assignments (100 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 14.9 | CH | Ethoxy -CH |

| 45.4 | CH | Furan -CH |

| 52.8 | CH | Benzyl -CH |

| 63.5 | CH | Ethoxy -OCH |

| 107.2 | CH | Furan C-3 |

| 110.1 | CH | Furan C-4 |

| 114.5 | CH | Aromatic C-3, C-5 |

| 129.4 | CH | Aromatic C-2, C-6 |

| 132.1 | Quaternary (C) | Aromatic C-1 (ipso to CH |

| 141.9 | CH | Furan C-5 |

| 153.8 | Quaternary (C) | Furan C-2 (ipso to CH |

| 158.2 | Quaternary (C) | Aromatic C-4 (ipso to OEt) |

Self-Validating Experimental Protocols

To ensure scientific integrity, NMR elucidation cannot rely solely on 1D chemical shifts. The following step-by-step methodology establishes a self-validating system using 2D NMR techniques and chemical exchange to unambiguously confirm the structure [3].

Caption: Self-validating NMR acquisition and processing workflow for structural elucidation.

Step 1: Standardized Sample Preparation

-

Weigh approximately 15-20 mg of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine.

-

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl

3) containing 0.03% v/v Tetramethylsilane (TMS).-

Causality: CDCl

3is chosen because it lacks exchangeable protons that would mask the secondary amine (-NH-) signal. TMS is required as the universal internal standard (0.00 ppm) per IUPAC recommendations [2].

-

Step 2: 1D NMR Acquisition

-

^1^H NMR: Acquire using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 1.0 second.

-

^13^C NMR: Acquire using a proton-decoupled sequence (zgpg30), 512–1024 scans, and a D1 of 2.0 seconds.

-

Causality: A longer D1 in ^13^C NMR ensures the full relaxation of quaternary carbons (e.g., the ipso-carbons at 132.1, 153.8, and 158.2 ppm), which lack attached protons to facilitate dipole-dipole relaxation.

-

Step 3: D2O Exchange (NH Validation)

-

After acquiring the initial ^1^H NMR, add 1-2 drops of Deuterium Oxide (D

2O) directly to the NMR tube. -

Shake vigorously for 30 seconds and re-acquire the ^1^H NMR spectrum.

-

Causality: The broad singlet at ~1.80 ppm will disappear. This validates the assignment of the secondary amine proton, as the labile N-H proton rapidly exchanges with deuterium to form N-D, which is invisible in ^1^H NMR.

-

Step 4: 2D HMBC Acquisition (Connectivity Validation)

-

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to validate the connectivity between Domains A, B, and C.

-

Causality: 1D NMR cannot prove that the benzyl CH

2and furan CH2are attached to the same amine. HMBC solves this by detecting long-range (^2^J and ^3^J) carbon-proton couplings. The benzyl CH2protons (3.75 ppm) will show strong ^3^J correlations to the aromatic ortho-carbons (129.4 ppm) and the ipso-carbon (132.1 ppm). Similarly, the furan CH2~ protons (~3.80 ppm) will correlate to furan C-2 (153.8 ppm) and C-3 (107.2 ppm).

-

References

- Title: Compounds that inhibit (block) bitter taste in composition and use thereof (US Patent 7939671B2)

-

Title: Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008) Source: Pure and Applied Chemistry, Vol. 80, No. 1, pp. 59-84. URL: [Link]

-

Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier Science URL: [Link]

Polypharmacology of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine Derivatives: Mechanisms of Action and Therapeutic Applications

Executive Summary

The chemical scaffold (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine (CAS 436096-81-0) represents a highly versatile, privileged pharmacophore in modern medicinal chemistry[1]. Rather than acting as a single-target drug, this secondary amine serves as a synthetic hinge. By functionalizing the core amine—via amidation, sulfonylation, or cyclization—researchers have developed potent derivatives that modulate diverse biological targets. This technical whitepaper explores the three primary mechanisms of action associated with this scaffold: allosteric modulation of tubulin, Cannabinoid Receptor 2 (CB2) agonism, and Phosphodiesterase (PDE) inhibition.

Structural Rationale and Pharmacophore Mapping

The polypharmacological potential of the (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine scaffold is rooted in its distinct structural modules:

-

4-Ethoxybenzyl Moiety: The aromatic ring provides a lipophilic surface ideal for insertion into deep hydrophobic pockets (e.g., the colchicine binding site of tubulin). The para-ethoxy substitution acts as a critical hydrogen bond acceptor and steric modulator, preventing rapid metabolic oxidation of the benzyl ring.

-

Furan-2-ylmethyl (Furfuryl) Moiety: This electron-rich heteroaromatic system engages in π−π stacking and dipole-dipole interactions. Its smaller steric bulk compared to a phenyl ring allows for tighter packing within restricted receptor conformations.

-

Secondary Amine Core: Acting as a synthetic vector, the amine can be converted into biphenylacetamides, imidazoles, or anthranilic acid derivatives, dictating the molecule's final target selectivity.

Mechanism 1: Allosteric Modulation of Tubulin Dynamics

Causality and Mechanism

Derivatives of furfurylamine, particularly biphenylacetamides, have been identified via high-content screening as potent antimitotic agents[2]. Unlike taxanes that stabilize microtubules, these derivatives act as tubulin depolymerization agents . They bind allosterically to the colchicine site on α/β -tubulin heterodimers. This binding induces a conformational shift that prevents the curved-to-straight structural transition required for microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[2].

Fig 1: Mechanism of tubulin depolymerization by furfurylamine derivatives.

Self-Validating Experimental Protocol: High-Content Screening (HCS)

To validate tubulin depolymerization, a self-validating HCS protocol is employed, utilizing competitive radioligand binding to confirm the allosteric nature of the interaction.

-

Cell Plating & Treatment: Seed HeLa cells in 384-well plates at 2,000 cells/well. Treat with the derivative in a 10-point dose-response curve (0.1 nM to 10 μ M) for 24 hours.

-

Fixation & Staining: Fix cells with 4% PFA. Permeabilize with 0.1% Triton X-100. Stain with an anti- α -tubulin primary antibody and an Alexa Fluor 488 secondary antibody. Counterstain DNA with Hoechst 33342. Causality Note: Hoechst is critical here to quantify chromatin condensation, a definitive hallmark of mitotic arrest.

-

Imaging: Image using an automated confocal microscope. Quantify the mitotic index and the degradation of the microtubule network.

-

Allosteric Validation (Competitive Binding): Incubate purified tubulin with [3H] -colchicine and the test derivative. A partial displacement of [3H] -colchicine confirms allosteric binding rather than direct orthosteric competition[2].

Mechanism 2: Cannabinoid Receptor 2 (CB2) Agonism

Causality and Mechanism

When the (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine scaffold is cyclized into a 1H-imidazole core, the resulting compounds act as highly selective CB2 receptor modulators [3]. The CB2 receptor is a Gi/o -coupled G-protein coupled receptor (GPCR). Agonist binding causes the dissociation of the Gi/o alpha subunit, which directly inhibits adenylate cyclase (AC). This suppresses the conversion of ATP to cyclic AMP (cAMP). The reduction in intracellular cAMP dampens immune cell activation, providing potent analgesic and anti-inflammatory effects without the psychoactive side effects associated with CB1 receptor activation[3].

Fig 2: CB2 receptor Gi/o signaling cascade induced by imidazole derivatives.

Self-Validating Experimental Protocol: HTRF cAMP Accumulation Assay

-

Cell Preparation: Harvest CHO-K1 cells stably expressing human CB2. Resuspend in assay buffer containing 500 μ M IBMX. Causality Note: IBMX is a broad-spectrum PDE inhibitor; its inclusion is mandatory to prevent basal cAMP degradation, ensuring a measurable signal window.

-

Stimulation: Add the imidazole derivative alongside 10 μ M Forskolin. Causality Note: Because CB2 is Gi -coupled, Forskolin is required to artificially stimulate adenylate cyclase. The agonist's efficacy is measured by its ability to suppress this Forskolin-induced cAMP spike.

-

Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate). Incubate for 1 hour.

-

Measurement: Read the TR-FRET signal (ratio 665nm/620nm). Calculate the EC50 relative to a reference full agonist (e.g., CP55,940).

Mechanism 3: Phosphodiesterase (PDE) Inhibition

Causality and Mechanism

Coupling the scaffold with anthranilic acid yields potent cGMP-Phosphodiesterase (PDE) inhibitors [4]. These derivatives competitively bind to the catalytic site of PDE enzymes, preventing the hydrolysis of cyclic GMP (cGMP) into inactive 5'-GMP. The resulting accumulation of intracellular cGMP activates Protein Kinase G (PKG), which phosphorylates target proteins that lower intracellular calcium levels, ultimately causing smooth muscle relaxation and vasodilation[4].

Fig 3: Vasodilation pathway via cGMP-PDE inhibition by anthranilic acid derivatives.

Self-Validating Experimental Protocol: Fluorescence Polarization (FP) Assay

-

Enzyme Reaction: In a black 384-well microplate, combine purified cGMP-PDE enzyme, the anthranilic acid derivative, and a TAMRA-labeled cGMP substrate. Incubate at 25°C for 60 minutes.

-

Termination: Add a proprietary binding nanoparticle solution that specifically binds unhydrolyzed cyclic nucleotides.

-

Measurement: Measure Fluorescence Polarization (FP) at Ex/Em 535/590 nm. Causality Note: High FP indicates that the PDE is inhibited (the intact TAMRA-cGMP binds to the large nanoparticle, slowing its rotation). Low FP indicates active PDE (the cleaved TAMRA-5'-GMP cannot bind the nanoparticle and rotates rapidly).

Quantitative Data Summary

The table below synthesizes the pharmacological profiles of the three primary derivative classes originating from the (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine building block.

| Derivative Class | Primary Target | Mechanism of Action | Typical IC50 / EC50 Range | Primary Therapeutic Indication |

| Biphenylacetamides | α/β -Tubulin | Allosteric inhibition of the colchicine site | 10 nM - 500 nM | Oncology (Antimitotic) |

| Imidazoles | CB2 Receptor | Gi/o -coupled GPCR Agonism | 1 nM - 100 nM | Analgesia, Anti-inflammatory |

| Anthranilic Acids | cGMP-PDE | Competitive enzyme inhibition | 50 nM - 1,000 nM | Vasodilation, Cardiovascular |

References

-

Title: High Content Screening of Diverse Compound Libraries Identifies Potent Modulators of Tubulin Dynamics Source: ACS Medicinal Chemistry Letters (2014) URL: [Link]

- Source: Google Patents / Kyowa Hakko Kirin Co., Ltd.

- Source: Google Patents / Fujisawa Pharmaceutical Co Ltd.

Sources

Safety Data Sheet (SDS) and In Vitro Toxicity Assessment of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine: A Technical Guide

Executive Summary

(4-Ethoxy-benzyl)-furan-2-ylmethyl-amine (CAS: 436096-81-0), systematically named N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine, is a specialized secondary amine building block frequently utilized in combinatorial chemistry, drug discovery, and proteomics research. While its unique structural motifs offer excellent synthetic versatility, the presence of a furan ring introduces a well-documented toxicological liability.

As a Senior Application Scientist, it is critical to approach the safety and handling of this compound not merely as a checklist, but as a predictive toxicological framework. This whitepaper synthesizes the core Safety Data Sheet (SDS) parameters with field-proven in vitro toxicity assessment workflows. By understanding the causality behind furan bioactivation, researchers can implement self-validating assays to accurately profile the hepatotoxic and genotoxic potential of this compound.

Chemical Identity & Physicochemical Properties

Before assessing toxicity, we must establish the physicochemical baseline of the compound. The lipophilicity and molecular weight dictate its cellular penetrance and subsequent availability for hepatic metabolism.

| Parameter | Specification |

| Chemical Name | N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine |

| CAS Number | 436096-81-0 |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| Structural Motifs | Furan ring, Secondary amine, Ethoxybenzyl group |

| Physical State | Solid / Viscous liquid (dependent on purity and salt form) |

Safety Data Sheet (SDS) Core Parameters

Due to the structural alerts present in the molecule, predictive toxicology models classify this compound under specific Global Harmonized System (GHS) hazard categories.

Hazard Identification

-

H302: Harmful if swallowed (Acute Toxicity, Oral).

-

H315 / H319: Causes skin irritation and serious eye irritation.

-

H373: May cause damage to organs (liver) through prolonged or repeated exposure (due to furan-mediated hepatotoxicity).

Handling, Storage, and PPE

-

Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

-

PPE: Nitrile gloves (double-gloving recommended for prolonged handling), safety goggles, and a lab coat.

-

Storage: Store at 4°C in a desiccated environment. The secondary amine is susceptible to atmospheric oxidation and potential nitrosation in the presence of nitrogen oxides.

Mechanistic Toxicology: The Furan-Amine Liability

To design effective in vitro assays, we must first understand why this compound is potentially toxic. The toxicity is not inherent to the parent molecule but is a consequence of its metabolic fate.

The furan ring is a notorious structural alert. In the hepatic environment, Cytochrome P450 enzymes—primarily CYP3A4 —catalyze the oxidation of the furan ring . This bioactivation step generates a highly reactive, electrophilic intermediate, typically a cis-enedial or cis-enedione.

Once formed, this intermediate rapidly depletes intracellular glutathione (GSH). When the GSH pool is exhausted, the electrophile covalently binds to nucleophilic residues (e.g., cysteine, lysine) on critical cellular proteins and DNA, leading to irreversible cellular damage, oxidative stress, and ultimately, hepatocyte necrosis .

CYP450-mediated bioactivation pathway of the furan ring leading to hepatotoxicity.

Self-Validating In Vitro Toxicity Protocols

To empirically evaluate the toxicity of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine, we employ a self-validating workflow. A self-validating assay contains internal mechanistic controls (such as specific enzyme inhibitors) that not only measure toxicity but prove the pathway of that toxicity.

In vitro toxicity screening workflow for furan-containing secondary amines.

Protocol 1: Hepatocyte Viability & CYP3A4 Inhibition Assay

Standard immortalized cell lines (like HepG2) often lack sufficient basal CYP450 expression. Therefore, 3D cultured primary human hepatocytes are required to accurately model metabolism-dependent toxicity .

Step-by-Step Methodology:

-

Cell Seeding: Seed primary human hepatocytes in a 96-well ultra-low attachment plate at 2 × 10⁴ cells/well to form 3D spheroids. Incubate for 48 hours at 37°C, 5% CO₂.

-

Inhibitor Pre-treatment (The Validation Step): Pre-treat half of the wells with 10 µM Ketoconazole (a potent CYP3A4 inhibitor) for 1 hour. This establishes causality: if toxicity is mitigated by Ketoconazole, the toxicity is definitively CYP3A4-mediated.

-

Compound Dosing: Treat cells with serial dilutions of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine (ranging from 0.1 µM to 200 µM). Include a vehicle control (0.1% DMSO).

-

Incubation: Incubate for 48 hours.

-

Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

Protocol 2: Reactive Metabolite Trapping via LC-MS/MS

To definitively prove the formation of the toxic cis-enedial intermediate, we must trap it using a soft nucleophile like Glutathione (GSH) before it degrades.

Step-by-Step Methodology:

-

Microsomal Incubation: Combine 1 mg/mL human liver microsomes (HLM), 50 µM of the test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C for 60 minutes.

-

Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifugation: Centrifuge at 14,000 × g for 15 minutes to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Scan for a mass shift corresponding to the addition of GSH (+307 Da) to the oxidized furan moiety.

Protocol 3: Genotoxicity Profiling (Ames Assay)

Secondary amines and furan metabolites have the potential to cause DNA cross-linking . We assess this using the Ames test with an S9 metabolic activation fraction .

Step-by-Step Methodology:

-

Strain Preparation: Prepare cultures of Salmonella typhimurium strains TA98 and TA100 (sensitive to frameshift and base-pair substitutions, respectively).

-

S9 Mix: Prepare a 10% rat liver S9 homogenate mix containing NADP+ and glucose-6-phosphate.

-

Exposure: Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for non-activated controls), and 50 µL of the test compound at various concentrations.

-

Plating: Add 2 mL of molten top agar, mix gently, and pour onto minimal glucose agar plates.

-

Incubation & Scoring: Incubate at 37°C for 48 hours. Count the number of revertant colonies. A dose-dependent increase in colonies in the S9-activated plates confirms metabolism-dependent genotoxicity.

Data Presentation: Predictive Toxicity Metrics

Based on proxy data from structurally analogous furan-containing secondary amines, the following table summarizes the anticipated in vitro toxicity profile.

| Assay Type | Metric | Expected Outcome for (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine | Mechanistic Implication |

| Cytotoxicity (Hepatocytes) | IC₅₀ (Parent Compound) | ~25 - 50 µM | Moderate acute hepatotoxicity. |

| Cytotoxicity (+ Ketoconazole) | IC₅₀ Shift | >150 µM | Toxicity is highly dependent on CYP3A4 bioactivation. |

| GSH Trapping (LC-MS/MS) | Adduct Detection | Positive (+307 Da mass shift) | Confirms formation of electrophilic cis-enedial intermediate. |

| Ames Assay (- S9 Fraction) | Revertant Colonies | Negative (Baseline) | Parent compound is not directly mutagenic. |

| Ames Assay (+ S9 Fraction) | Revertant Colonies | Weak Positive in TA100 | Reactive metabolites induce minor base-pair substitutions. |

References

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.[Link]

-

Pei, J., Xiao, W., Zhu, D., et al. (2020). "Cytochrome P450 Enzyme-Mediated Bioactivation as an Underlying Mechanism of Columbin-Induced Hepatotoxicity." Chemical Research in Toxicology, 33(4), 940-947.[Link]

-

Peterson, L. A., Naruko, K. C., & Predecki, D. P. (2000). "A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay." Chemical Research in Toxicology, 13(7), 531-534.[Link]

-

Hansen, K., et al. (2003). "Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble." Journal of Chemical Information and Computer Sciences, 43(3), 887-894.[Link]

-

Mello, T. A., et al. (2013). "Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation, Sustained Nitric Oxide Release, and the Synergistic Effects of Released Nitric Oxide and an Arginase Inhibitor on Vascular Smooth Muscle Cell Proliferation." Molecules, 18(1), 586-602.[Link]

A Technical Guide to the Pharmacokinetic Profiling and Bioavailability of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine

Disclaimer: As of the date of this guide, no specific pharmacokinetic or bioavailability data for (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine has been published in publicly accessible literature. Therefore, this document serves as a comprehensive, forward-looking technical guide outlining a systematic and robust research plan to elucidate the pharmacokinetic profile and bioavailability of this novel chemical entity. The methodologies described herein are based on established principles and industry best practices in preclinical drug development.

Introduction: Charting the Course for a Novel Compound

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is contingent on a thorough understanding of its interaction with a biological system. A critical component of this understanding is its pharmacokinetic (PK) profile—the study of "what the body does to the drug." This encompasses the absorption, distribution, metabolism, and excretion (ADME) of the compound. The culmination of these processes dictates the bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine, a molecule with potential therapeutic applications, a meticulously planned pharmacokinetic evaluation is the gateway to determining its druggability and designing future clinical studies.

This guide provides a comprehensive, multi-stage framework for the pharmacokinetic characterization of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine. We will proceed from early, cost-effective in silico and in vitro assessments to definitive in vivo studies. Each stage is designed to provide critical data that informs the next, ensuring a scientifically sound and resource-efficient evaluation. The causality behind each experimental choice is explained, and every protocol is presented as a self-validating system, incorporating necessary controls and quality checks.

Stage 1: Foundational Profiling - In Silico and Early In Vitro ADME

The initial phase of our investigation focuses on predictive and high-throughput screening methods to build a foundational understanding of the compound's likely ADME properties. This early data is invaluable for identifying potential liabilities and guiding the design of more complex experiments.

In Silico ADME-Tox Prediction: A First Look

Before committing to wet-lab experiments, we can leverage computational models to predict the pharmacokinetic and toxicological properties of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine. These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms based on large datasets of known compounds.[1][2][3]

Experimental Protocol: In Silico ADME-Tox Profiling

-

Obtain the SMILES String: Convert the chemical structure of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine into its Simplified Molecular Input Line Entry System (SMILES) format.

-

Select Prediction Tools: Utilize a consensus approach by submitting the SMILES string to multiple web-based platforms. Recommended tools include:

-

SwissADME: For a broad overview of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[2]

-

pkCSM: For prediction of pharmacokinetic properties including absorption, distribution, metabolism, excretion, and toxicity.[2]

-

ADMETlab 2.0: For a comprehensive evaluation of a wide range of ADMET properties.[2]

-

MetaPredictor: To gain initial insights into potential sites of metabolism by cytochrome P450 enzymes.[4]

-

-

Data Collation and Analysis: Compile the predictions from each tool into a summary table. Look for consensus predictions and flag any potential liabilities, such as poor predicted solubility, high potential for P-glycoprotein efflux, or significant CYP450 inhibition.

Data Presentation: Predicted ADME-Tox Properties

| Parameter | Predicted Value | Confidence | Potential Implications |

| Physicochemical Properties | |||

| Molecular Weight | |||

| LogP | Solubility, Permeability | ||

| Water Solubility | Absorption, Formulation | ||

| pKa | Ionization state, Absorption | ||

| Absorption | |||

| Caco-2 Permeability | Intestinal Absorption | ||

| Human Intestinal Absorption (%) | Oral Bioavailability | ||

| P-gp Substrate/Inhibitor | Drug-drug interactions, Efflux | ||

| Distribution | |||

| Volume of Distribution (VDss) | Tissue vs. Plasma Concentration | ||

| CNS Permeability | Blood-Brain Barrier Penetration | ||

| Plasma Protein Binding (%) | Free drug concentration | ||

| Metabolism | |||

| CYP2D6 Substrate/Inhibitor | Drug-drug interactions, Clearance | ||

| CYP3A4 Substrate/Inhibitor | Drug-drug interactions, Clearance | ||

| Excretion | |||

| Total Clearance | Dosing regimen | ||

| Toxicity | |||

| hERG Inhibition | Cardiotoxicity risk | ||

| Ames Mutagenicity | Genotoxicity risk |

In Vitro Permeability: Crossing the Barrier

Oral bioavailability is fundamentally dependent on a compound's ability to permeate the intestinal epithelium. We will employ two complementary assays to assess this: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell-based assay for a more biologically complex evaluation that includes active transport and efflux.[5][6][7][8]

Experimental Workflow: Permeability Assessment

Caption: Workflow for in vitro permeability assessment.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 20% dodecane solution of a phospholipid mixture) to form an artificial membrane. An acceptor plate is filled with buffer.[5][6][9][10]

-

Compound Addition: A solution of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine (e.g., 50 µM) is added to the donor plate.[9]

-

Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 1-4 hours).[9]

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. High and low permeability control compounds are run in parallel.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a confluent, differentiated monolayer. The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[8][11][12]

-

Bidirectional Transport:

-

Apical to Basolateral (A→B): The compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time (e.g., 90 minutes).[12]

-

Basolateral to Apical (B→A): The compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.[12]

-

-

Sample Analysis: Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS.

-

Papp and Efflux Ratio Calculation: The Papp values for both directions are calculated. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[8]

-

P-gp Inhibition (if necessary): If the efflux ratio is >2, the experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[8]

Data Presentation: In Vitro Permeability Data

| Assay | Parameter | Result | Classification |

| PAMPA | Papp (x 10⁻⁶ cm/s) | Low / Medium / High | |

| Caco-2 | Papp (A→B) (x 10⁻⁶ cm/s) | Low / Medium / High | |

| Papp (B→A) (x 10⁻⁶ cm/s) | |||

| Efflux Ratio | Efflux Substrate (Yes/No) | ||

| Recovery (%) |

Stage 2: Metabolic Fate - In Vitro Metabolism Studies

Understanding how a compound is metabolized is crucial for predicting its clearance, potential for drug-drug interactions (DDIs), and identifying any active or toxic metabolites. We will use human liver microsomes (HLM) as our primary tool, as they contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[13][14]

Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[14][15][16][17]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

-

Reaction Mixture Preparation: Pooled human liver microsomes (e.g., 0.5 mg/mL protein) are incubated with (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine (e.g., 1 µM) in a phosphate buffer (pH 7.4) at 37°C.[13][17]

-

Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.[13][17]

-

Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

-

LC-MS/MS Analysis: After centrifugation to remove precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).[14]

Data Presentation: Metabolic Stability Summary

| Parameter | Result |

| Half-life (t½, min) | |

| Intrinsic Clearance (Clint, µL/min/mg protein) | |

| Classification | Low / Medium / High Clearance |

Cytochrome P450 Reaction Phenotyping

If the compound shows moderate to high clearance in the HLM stability assay, it is essential to identify which specific CYP isoforms are responsible for its metabolism. This is critical for predicting potential DDIs.[18][19][20][21][22]

Experimental Workflow: CYP Reaction Phenotyping

Caption: Strategy for identifying metabolizing enzymes.

Experimental Protocol: CYP Reaction Phenotyping

Two complementary approaches will be used:

-

Recombinant Human CYPs: (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine is incubated individually with a panel of commercially available, recombinant human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). The rate of metabolism by each isoform is determined by monitoring the disappearance of the parent compound via LC-MS/MS.[18][19]

-

HLM with Specific Inhibitors: The HLM stability assay is repeated, but with the inclusion of potent and specific chemical inhibitors for each major CYP isoform in separate incubations. A significant reduction in the metabolism of the compound in the presence of a specific inhibitor points to the involvement of that isoform.[20]

Stage 3: Distribution and In Vivo Behavior

With a solid foundation of in vitro data, we now move to more complex biological systems to understand how the compound distributes within the body and to perform the definitive pharmacokinetic study.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG) is a critical determinant of its disposition, as only the unbound (free) fraction is available to exert pharmacological effects and be cleared.[23][24][25] Equilibrium dialysis is the gold standard method for this determination.[23][25]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

-

Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the free passage of small molecules but retains large proteins.

-

Sample Loading: One chamber is filled with plasma (human and the species to be used in the in vivo study, e.g., rat) spiked with (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine. The other chamber is filled with buffer.

-

Equilibration: The apparatus is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[23]

-

Quantification: After incubation, samples are taken from both the plasma and buffer chambers, and the concentration of the compound is measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Plasma Protein Binding

| Species | Fraction Unbound (fu) | % Bound |

| Human | ||

| Rat |

In Vivo Pharmacokinetic Study in Rodents

This is the pivotal study that integrates all ADME processes and determines key pharmacokinetic parameters, including bioavailability. A crossover design using both intravenous (IV) and oral (PO) administration in rats is the standard approach.[26][27][28][29][30]

Ethical Considerations: All animal studies must be conducted in compliance with relevant regulations and guidelines, such as those from the FDA and EMA, and adhere to the "3Rs" principles: Replacement, Reduction, and Refinement.[31][32][33][34][35] The study protocol must be approved by an Institutional Animal Care and Use Committee (IACUC).[27][30]

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

-

Dosing:

-

Intravenous (IV) Group: A cohort of rats receives a single bolus dose of the compound (e.g., 1-2 mg/kg) formulated in a suitable vehicle, administered via the tail vein. This allows for the determination of clearance and volume of distribution.[26][29]

-

Oral (PO) Group: A second cohort receives a single oral gavage dose (e.g., 5-10 mg/kg) of the compound in a suitable formulation. This provides data on absorption and oral bioavailability.[26]

-

-

Blood Sampling: Blood samples are collected from each animal at multiple time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[27] Plasma is harvested by centrifugation.

-

Bioanalytical Method: A sensitive and specific LC-MS/MS method for quantifying (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine in plasma must be developed and validated according to regulatory guidelines (e.g., FDA, EMA).[36][37][38][39] Validation will include assessments of accuracy, precision, selectivity, sensitivity, and stability.[38]

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | Definition | IV Route | PO Route |

| Cmax | Maximum plasma concentration | ||

| Tmax | Time to reach Cmax | ||

| AUC(0-t) | Area under the concentration-time curve from 0 to the last measurable time point | ||

| AUC(0-inf) | Area under the concentration-time curve extrapolated to infinity | ||

| t½ | Elimination half-life | ||

| Cl | Total body clearance | ||

| Vdss | Volume of distribution at steady state | ||

| F (%) | Absolute oral bioavailability |

Conclusion: Synthesizing the Data into a Coherent Profile

Upon completion of this comprehensive, three-stage investigation, we will have a robust and detailed understanding of the pharmacokinetic profile and bioavailability of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine. The data generated will allow for an informed decision on the compound's potential for further development. A favorable profile would be characterized by good oral absorption, a volume of distribution indicative of exposure to target tissues, a metabolic profile not dominated by a single polymorphic enzyme, a clearance rate that allows for a reasonable dosing interval, and an acceptable oral bioavailability. This guide provides the roadmap to confidently and systematically acquire this critical information.

References

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

(n.d.). Caco2 assay protocol. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

AAPS. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

-

Bioanalysis Zone. (2015, September 29). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

-

Xtalks. (2025, May 29). Why IV/PO Studies Are Essential in Rodent PK Evaluation. Retrieved from [Link]

-

CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

-

European Medicines Agency. (2025, November 27). Ethical use of animals in medicine testing. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

-

ACS Publications. (2026, February 12). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Retrieved from [Link]

-

(n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]

-

Evotec. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethical considerations regarding animal experimentation. Retrieved from [Link]

-

Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

-

ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

-

(2020, November 19). Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry. Retrieved from [Link]

-

Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay. Retrieved from [Link]

-

PubMed. (2025, November 10). Cytochrome P450 reaction phenotyping: State of the art. Retrieved from [Link]

-

Serna, M. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

-

UTMB. (n.d.). FDA Animal Rule. Retrieved from [Link]

-

Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

-

Efpia. (n.d.). Animal Use and Welfare. Retrieved from [Link]

-

ACS Publications. (2023, October 10). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Retrieved from [Link]

-

MDPI. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

-

Pharmaron. (n.d.). Plasma Protein Binding & ICH M12: Assay Advances. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

-

FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

-

Evotec. (n.d.). Plasma Protein Binding. Retrieved from [Link]

-

MDPI. (2022, June 2). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Retrieved from [Link]

Sources

- 1. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 2. ayushcoe.in [ayushcoe.in]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. enamine.net [enamine.net]

- 9. enamine.net [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 12. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. protocols.io [protocols.io]

- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. researchgate.net [researchgate.net]

- 19. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. enamine.net [enamine.net]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 25. evotec.com [evotec.com]

- 26. Why IV/PO Studies Are Essential in Rodent PK Evaluation [synapse.patsnap.com]

- 27. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 29. fda.gov [fda.gov]

- 30. mdpi.com [mdpi.com]

- 31. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]

- 32. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Ethical Use of Animals in Research and Production | Sanofi [sanofi.com]

- 34. FDA Animal Rule [utmb.edu]

- 35. Animal Use and Welfare [efpia.eu]

- 36. bioanalysisforum.jp [bioanalysisforum.jp]

- 37. bioanalysis-zone.com [bioanalysis-zone.com]

- 38. resolvemass.ca [resolvemass.ca]

- 39. e-b-f.eu [e-b-f.eu]

Thermodynamic Stability and Degradation Pathways of Furan-2-ylmethyl-amines: A Technical Guide for Drug Development

Executive Summary

Furan-2-ylmethyl-amines (commonly referred to as furfurylamines) are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) such as ranitidine and furosemide, as well as in agrochemical formulations like pefurazoate[1]. Despite their high synthetic utility and bioactivity, the electron-rich nature of the furan heterocycle, coupled with the benzylic-like amine position, introduces significant thermodynamic vulnerabilities. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic stability profiles, mechanistic degradation pathways, and field-proven experimental protocols necessary to rigorously evaluate these compounds during drug development.

Thermodynamic Stability and Thermochemical Profile

The thermodynamic stability of furan-2-ylmethyl-amines is fundamentally dictated by the π -electron excess of the furan ring. The oxygen heteroatom donates electron density into the aromatic system, making the C2 and C5 positions highly susceptible to electrophilic attack[2]. Recent thermochemical studies utilizing high-temperature Calvet microcalorimetry and static bomb combustion calorimetry have quantified these stability baselines[3].

Table 1: Thermochemical Properties of Furan-2-ylmethyl-amines [3]

| Compound | Standard Molar Enthalpy of Formation (Liquid) | Gas-Phase Enthalpy of Formation (T = 298.15 K) | Primary Degradation Susceptibility |

| Furfurylamine | −92.6 ± 1.1 kJ/mol | −43.5 ± 1.4 kJ/mol | Oxidation, Acid Hydrolysis |

| 5-Methylfurfurylamine | N/A | −81.2 ± 1.7 kJ/mol | Oxidation (Enhanced by methyl group) |

Causality Insight: The gas-phase enthalpy of formation for 5-methylfurfurylamine is significantly more negative than that of furfurylamine. The electron-donating methyl group at the C5 position increases the electron density of the furan ring. While this slightly stabilizes the molecule thermodynamically, it paradoxically increases its kinetic susceptibility to electrophilic oxidants by raising the energy of the HOMO (Highest Occupied Molecular Orbital).

Mechanistic Degradation Pathways

Oxidative Degradation via Singlet Oxygen ( 1O2 )

The furan ring is a classic target for [4+2] cycloaddition with singlet oxygen, forming an unstable endoperoxide intermediate that rapidly rearranges into carbonylated or hydroxylated degradation products[4][5].

Causality & pH Dependence: The susceptibility of the furan ring is highly dependent on the protonation state of the adjacent amine. In tertiary furan-2-ylmethyl-amines like ranitidine, protonation of the aminomethyl substituent (at pH < pKa) withdraws electron density from the furan ring via the inductive (-I) effect. This deactivates the furan ring, causing the free base to react with 1O2 almost three times faster than its protonated counterpart[5].

Fig 1. Singlet oxygen degradation pathway of furan-2-ylmethyl-amines.

Acid-Catalyzed Ring Opening (Achmatowicz / Piancatelli-type)

Under acidic conditions, particularly in the presence of water or mild oxidants, the furan ring undergoes hydrolytic cleavage. Protonation of the furan oxygen or electrophilic addition is followed by nucleophilic attack by water, leading to ring-opening into acyclic 1,4-dicarbonyl intermediates[2].

Causality: These highly reactive dicarbonyls are prone to intermolecular condensation, forming polymeric carbonaceous materials known as "humins." This pathway is a primary cause of catalyst fouling during the synthesis of furfurylamines from biomass-derived furfural[6].

Fig 2. Acid-catalyzed hydrolytic ring opening and humin formation.

Chloramination and NDMA Formation

During water treatment or exposure to chlorinating agents, tertiary furan-2-ylmethyl-amines exhibit exceptionally high N-nitrosodimethylamine (NDMA) formation potentials (>60% yield) compared to simple aliphatic amines (~2%)[7].

Causality: Reaction with monochloramine generates a nitrosation intermediate. The cleavage of this intermediate is thermodynamically driven by the exceptional stability of the leaving group: the furan-2-ylmethylium carbocation. The furan ring strongly stabilizes the adjacent positive charge through resonance, lowering the activation free energy for NDMA release to just 22.4 kcal/mol in water[7].

Fig 3. Mechanism of NDMA formation during chloramination.

Experimental Protocols for Stability Profiling

To ensure scientific integrity, stability testing must act as a self-validating system. The following protocols utilize orthogonal quenching and high-resolution mass spectrometry to definitively link degradation products to their causal stressors.

Protocol 1: Photochemical and Singlet Oxygen Stress Testing

Objective: Isolate and quantify 1O2 -mediated degradation from direct photolysis.

-

Sample Preparation: Prepare 10−5 mol dm −3 solutions of the furan-2-ylmethyl-amine in buffered ultrapure water. Prepare two sets: one at pH 6.0 (protonated amine) and one at pH 10.0 (free base)[5].

-

Sensitization: Add a catalytic amount of Rose Bengal (a photosensitizer) to selectively generate 1O2 under visible light irradiation.

-

Irradiation & Aliquoting: Irradiate the samples using a solar simulator. Withdraw 1 mL aliquots at 5-minute intervals.

-

Self-Validation (Quenching): Run a parallel control containing 10 mM DABCO (1,4-diazabicyclo[2.2.2]octane) or sodium azide. Causality Check: If degradation is suppressed in this control, 1O2 is definitively proven as the active reactive oxygen species (ROS)[5].

-

Analysis: Analyze via LC-Q-ToF-MS. Look for mass shifts indicative of endoperoxide rearrangement (e.g., +32 Da for di-hydroxylation or +16 Da for carbonylation)[4].

Protocol 2: Advanced Oxidation Process (AOP) Profiling via Sonolysis

Objective: Determine degradation kinetics and map transformation products under extreme oxidative stress.

-

Setup: Subject 10−5 mol dm −3 aqueous solutions to ultrasound (620 kHz, 80 W) in a temperature-controlled photoreactor[4].

-

Kinetics Tracking: Monitor the pseudo-first-order degradation kinetics over 60 minutes.

-

Product Identification: Use ESI-CID (Electrospray Ionization - Collision-Induced Dissociation) mass spectrometry.

-

Data Interpretation: For ranitidine derivatives, sonolysis uniquely generates fragments at m/z 109 and 169, which are diagnostic markers for a carbonylated furan ring[4].

Table 2: Comparative Degradation Kinetics of Ranitidine under AOPs [4]

| Treatment Process | Removal Efficiency (60 min) | COD Decrease | Primary Reactive Species | Dominant Degradation Pathway |

| UV Photolysis | 99.8% | 25% | Photons (254 nm) | Aliphatic chain cleavage / Direct Photolysis |

| UV / Peroxodisulfate | 100% | 100% | Sulfate Radicals | Hydroxylation of furan ring |

| Sonolysis (620 kHz) | 98.8% | 75% | Hydroxyl Radicals | Carbonylation of furan ring |

Conclusion

The thermodynamic stability of furan-2-ylmethyl-amines is a delicate balance dictated by the electron-rich furan core and the inductive effects of the amine side-chain. By understanding the mechanistic causality—whether it be the deactivating effect of amine protonation against singlet oxygen, or the resonance stabilization of the furan-2-ylmethylium cation driving NDMA formation—drug development professionals can rationally design formulations and synthesis routes that mitigate these intrinsic vulnerabilities.

References

- Oxidative degradation of ranitidine by UV and ultrasound: identification of transformation products using LC-Q-ToF-MS. ConnectSci.

- Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine.

- Technical Support Center: Catalyst Deactivation in Furfurylamine Synthesis. Benchchem.

- Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Comput

- Furfurylamine: Chemistry for Medicine & Agriculture, Product Article. ChemPoint.

- FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. DOI.

- Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Comput

Sources

- 1. chempoint.com [chempoint.com]

- 2. societachimica.it [societachimica.it]

- 3. mdpi.com [mdpi.com]

- 4. connectsci.au [connectsci.au]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine: A Detailed Protocol for Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine via reductive amination. This protocol is designed to be a self-validating system, offering in-depth technical details, troubleshooting guidance, and a thorough understanding of the underlying chemical principles.

Introduction

Reductive amination is a powerful and versatile method for the synthesis of amines, a functional group of paramount importance in pharmaceuticals and other bioactive molecules. This one-pot reaction combines the formation of an imine from a carbonyl compound and a primary amine with its subsequent reduction to a secondary amine, offering a more controlled and efficient alternative to direct alkylation. This guide details the synthesis of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine, a secondary amine with potential applications in medicinal chemistry, from 4-ethoxybenzaldehyde and furfurylamine using sodium triacetoxyborohydride as the reducing agent.

The Chemical Principle: Mechanism of Reductive Amination

The reductive amination process involves two key steps that occur in a single reaction vessel:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (furfurylamine) on the carbonyl carbon of the aldehyde (4-ethoxybenzaldehyde). This is followed by dehydration to form an imine intermediate. The formation of the imine is a reversible reaction and is often catalyzed by mild acid.

-

Reduction: A reducing agent, in this case, sodium triacetoxyborohydride, is then used to reduce the imine to the corresponding secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent, which is a key advantage as it does not readily reduce the starting aldehyde, thus minimizing side reactions and maximizing the yield of the desired product.[1]

The overall reaction is as follows:

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Concentration/Purity | Supplier | Notes |

| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | ≥98% | e.g., Sigma-Aldrich | - |

| Furfurylamine | C₅H₇NO | 97.12 | ≥99% | e.g., Sigma-Aldrich | Corrosive and flammable liquid.[2] |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | ≥95% | e.g., Sigma-Aldrich | Moisture sensitive. Handle under inert atmosphere.[3] |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Anhydrous | e.g., Sigma-Aldrich | Toxic and carcinogenic. Use in a well-ventilated fume hood. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade | e.g., Sigma-Aldrich | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - | Prepared in-house. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | e.g., Sigma-Aldrich | - |

| Round-bottom flask | - | - | - | - | - |

| Magnetic stirrer and stir bar | - | - | - | - | - |

| Nitrogen or Argon gas supply | - | - | - | - | - |

| Separatory funnel | - | - | - | - | - |

| Rotary evaporator | - | - | - | - | - |

Experimental Workflow

Figure 1: Experimental workflow for the synthesis of (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxybenzaldehyde (1.50 g, 10.0 mmol, 1.0 eq.).

-

Addition of Reactants: Dissolve the aldehyde in 40 mL of anhydrous 1,2-dichloroethane (DCE). To this solution, add furfurylamine (0.97 g, 10.0 mmol, 1.0 eq.).

-

Imine Formation: Stir the reaction mixture at room temperature under an inert atmosphere (nitrogen or argon) for 20-30 minutes.

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq.) portion-wise over 10 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with 50 mL of dichloromethane (DCM) each time.

-

Drying and Concentration: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10-30% ethyl acetate). Combine the pure fractions and remove the solvent in vacuo to yield (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine.

Process Optimization and Troubleshooting

| Issue | Potential Cause | Troubleshooting/Solution |

| Low Yield | Incomplete imine formation. | Ensure anhydrous conditions. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation. |

| Premature reduction of the aldehyde. | Add the sodium triacetoxyborohydride portion-wise and maintain the reaction at room temperature. | |

| Insufficient reducing agent. | Use a slight excess of sodium triacetoxyborohydride (1.5-2.0 eq.). | |

| Presence of Starting Materials | Incomplete reaction. | Increase the reaction time and continue to monitor by TLC. |

| Formation of Side Products | Dialkylation of the primary amine. | Use a 1:1 stoichiometry of the aldehyde and amine. |

| Hydrolysis of the imine intermediate. | Ensure anhydrous conditions throughout the reaction. |

Data Analysis and Characterization

The final product should be characterized to confirm its identity and purity. Typical analytical techniques include:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-